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Compound of Interest

Compound Name: Dalbergin

Cat. No.: B191465

Dalbergin Analogues as Cancer Cell Growth
Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of natural products and their
synthetic derivatives. Dalbergin, a neoflavonoid found in the Dalbergia species, has
demonstrated promising anticancer properties.[1] This guide provides a comparative analysis
of the structure-activity relationship (SAR) of dalbergin analogues in inhibiting cancer cell
growth, supported by experimental data and detailed methodologies.

Comparative Efficacy of Dalbergin and Its
Analogues

The anticancer activity of dalbergin and its analogues is typically evaluated by their half-
maximal inhibitory concentration (IC50), which represents the concentration of a drug that is
required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the
compound. The following table summarizes the cytotoxic effects of dalbergin and a series of
related isoflavonoid analogues against various cancer cell lines.
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Structure-Activity Relationship Insights

The data presented above, particularly from the study on olibergin A and its derivatives,

provides valuable insights into the structure-activity relationship of this class of compounds.
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Olibergin A, a related isoflavonoid, and its synthetic analogues offer a model for understanding
how structural modifications can impact anticancer efficacy.

The parent compound, olibergin A, exhibited weak to moderate cytotoxicity. However, strategic
modifications led to a significant enhancement of its anticancer activity. Specifically, the
methylation of the hydroxyl groups at the C-7 and C-4' positions, while retaining the hydroxyl
group at C-5 (Analogue 1), resulted in a marked increase in potency against all three tested
cancer cell lines (HCT-116, HT-29, and MCF-7).[3] This suggests that a free hydroxyl group at
C-5 and methoxy groups at C-7 and in the B-ring are crucial for enhanced cytotoxic activity.

Conversely, the complete methylation of all hydroxyl groups (Analogue 2) or modification of the
C4-carbonyl group (Analogue 3) led to a significant decrease in activity, indicating that the
presence and position of hydroxyl and methoxy groups, as well as the integrity of the C4-
carbonyl, are critical determinants of the anticancer potential of these neoflavonoids.[3]

While extensive anticancer data for a wide range of dalbergin analogues is still emerging, a
study on the synthesis of twenty-three novel dalbergin analogues with modifications at the C-6
hydroxyl group (introducing cyclic amines, esters, and amides) highlights the potential for
creating a diverse chemical library for future anticancer screening.[4]

Mechanisms of Action: Signaling Pathways

Dalbergin and its analogues exert their anticancer effects by modulating key signaling
pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction

Dalbergin has been shown to induce apoptosis in breast cancer cells (T47D) by altering the
MRNA levels of apoptosis-related proteins, including p53, Bcl-2, and STAT3.[2] In
hepatocellular carcinoma (HCC), dalbergin triggers mitochondrial apoptosis through the
activation of the NF-kB/Bcl-2 signaling pathway, leading to the involvement of caspases-3 and
-9.[5][6] In-silico studies have further supported the strong apoptotic potential of dalbergin
through its interaction with caspase-3 and caspase-9.[6]

Inhibition of Pro-Survival Pathways
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Preclinical studies have demonstrated that dalbergin can inhibit the AKT/NF-kB signaling
pathway in HCC. This pathway is crucial for cell survival and proliferation, and its inhibition by
dalbergin contributes to its anticancer effects.

Below is a diagram illustrating the proposed signaling pathway modulated by dalbergin in
cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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